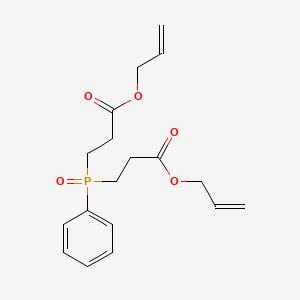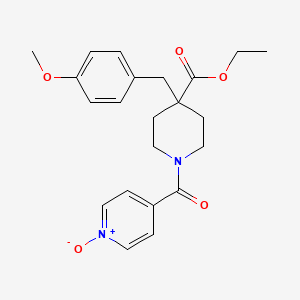![molecular formula C24H30N2O4 B4902149 2-PHENOXY-1-[4-(2-PHENOXYBUTANOYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4902149.png)
2-PHENOXY-1-[4-(2-PHENOXYBUTANOYL)PIPERAZINO]-1-BUTANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with phenoxy and butanoyl groups, making it an interesting subject for research due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxybutanoic acid with piperazine to form the piperazinyl derivative. This intermediate is then reacted with phenoxybutanoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varying functional groups.
科学的研究の応用
2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and butanoyl groups may facilitate binding to these targets, leading to modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Phenoxy-1-[4-(2-phenoxyacetyl)piperazinyl]-1-ethanone
- 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide
- 1-Phenoxy-2-propanol
Uniqueness
2-Phenoxy-1-[4-(2-phenoxybutanoyl)piperazino]-1-butanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
2-phenoxy-1-[4-(2-phenoxybutanoyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-21(29-19-11-7-5-8-12-19)23(27)25-15-17-26(18-16-25)24(28)22(4-2)30-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMLEJZZAOGDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-isopropylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B4902075.png)
![1-(2-fluorophenyl)-5-[2-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4902081.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B4902086.png)
![3,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4902093.png)
![[4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-bromobenzoate](/img/structure/B4902102.png)
![1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4902108.png)
![(Z)-3-(2-fluoroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4902116.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4902123.png)
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}quinazoline](/img/structure/B4902128.png)
![2-(2,4-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B4902130.png)
![Ethyl 1-[(9-ethylcarbazol-3-yl)methyl]piperidine-3-carboxylate](/img/structure/B4902131.png)
![Propan-2-yl 4-{[(2-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B4902152.png)

